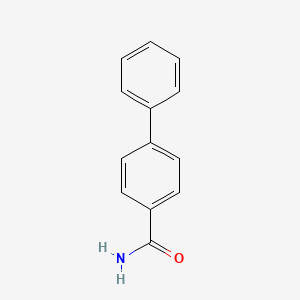

4-Phenylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUQVCHRDAGWYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345196 | |

| Record name | 4-Phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3815-20-1 | |

| Record name | 4-Phenylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003815201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VDJ7W7WH7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenylbenzamide: Structure, Properties, and Applications

Abstract

4-Phenylbenzamide, a molecule featuring a biphenyl moiety linked to a benzamide group, represents a cornerstone scaffold in modern medicinal chemistry and materials science. Its rigid, planar structure and specific hydrogen bonding capabilities make it a privileged fragment in the design of targeted therapeutics. This guide provides a comprehensive technical overview of this compound, delving into its core chemical structure, physicochemical properties, and spectroscopic signature. We will further explore a validated synthetic protocol, discuss its chemical reactivity, and survey its extensive applications in drug development, including its role as a precursor to potent anticancer, antiviral, and anticonvulsant agents.

Core Molecular Structure and Identification

This compound (also known as N-(biphenyl-4-yl)acetamide, though this is less common) is an aromatic amide. The fundamental structure consists of a benzamide group where the nitrogen atom is substituted with a 4-biphenyl group. This biphenyl system is composed of two phenyl rings linked by a single bond, affording a degree of torsional flexibility, while the amide linkage imposes planarity and specific geometric constraints.

Caption: Chemical structure of this compound.```dot graph 4_Phenylbenzamide_Structure { layout=neato; node [shape=plaintext]; edge [style=solid];

// Benzamide part C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.2,0.7!"]; C3 [label="C", pos="2.4,0!"]; C4 [label="C", pos="2.4,-1.4!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="0,-1.4!"]; O1 [label="O", pos="-1.2,0.7!"]; N1 [label="N", pos="-1.2,-2.1!"]; H1 [label="H", pos="-2,-2.6!"];

// Biphenyl part C7 [label="C", pos="-2.4,-1.4!"]; C8 [label="C", pos="-3.6,-2.1!"]; C9 [label="C", pos="-4.8,-1.4!"]; C10 [label="C", pos="-4.8,0!"]; C11 [label="C", pos="-3.6,0.7!"]; C12 [label="C", pos="-2.4,0!"]; C13 [label="C", pos="-6,0.7!"]; C14 [label="C", pos="-7.2,0!"]; C15 [label="C", pos="-7.2,-1.4!"]; C16 [label="C", pos="-6,-2.1!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- O1 [style=double]; C6 -- N1; N1 -- H1; N1 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7; C10 -- C13; C13 -- C14; C14 -- C15; C15 -- C16; C16 -- C9;

// Aromatic rings (simplified representation) node [shape=circle, label="", width=0.1, height=0.1]; A1 [pos="1.2,-0.7!"]; A2 [pos="-3.6,-0.7!"]; A3 [pos="-6.1,-0.7!"]; }

Applications in Drug Discovery and Development

The N-phenylbenzamide scaffold is a highly valued pharmacophore due to its ability to form key interactions with biological targets and its synthetic tractability. [1][2]Derivatives of this compound have been investigated across numerous therapeutic areas.

-

Anticancer Activity: This is one of the most explored areas. Derivatives have been designed as potent inhibitors of crucial cancer-related enzymes.

-

Kinase Inhibitors: Certain analogs can inhibit receptor tyrosine kinases like VEGFR-2, which are critical for angiogenesis, the process of new blood vessel formation that tumors rely on to grow. [3] * Epigenetic Modulators: Some derivatives act as inhibitors of DNA methyltransferases (DNMTs), leading to the re-expression of tumor suppressor genes. [3] * General Cytotoxic Agents: Many imidazole-based N-phenylbenzamide derivatives have shown significant cytotoxic activity against various cancer cell lines, with IC₅₀ values in the low micromolar range. [4]

-

-

Antiviral Agents: A notable application is the development of inhibitors for Enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease. Specifically, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was identified as a promising lead compound with low micromolar efficacy and significantly lower cytotoxicity than reference drugs. [5][6][7]

-

Anticonvulsant Properties: The benzamide core is present in several anticonvulsant drugs. Studies on 4-nitro and 4-amino-N-phenylbenzamide analogs have demonstrated their efficacy in preclinical models of seizures, with some compounds showing potency greater than the established drug phenytoin. [1][8]

-

Antiparasitic Research: In the fight against neglected tropical diseases, N-phenylbenzamide analogs have been identified as potent agents against Schistosoma mansoni, the flatworm pathogen responsible for schistosomiasis. One derivative demonstrated nanomolar efficacy, highlighting a promising avenue for new treatments. [9]

Caption: Therapeutic applications of the this compound scaffold.

Conclusion

This compound is more than a simple organic molecule; it is a powerful and versatile building block for the creation of complex and biologically active compounds. Its well-defined structure, predictable chemical properties, and straightforward synthesis make it an invaluable tool for researchers in drug discovery. The demonstrated success of its derivatives as anticancer, antiviral, anticonvulsant, and antiparasitic agents ensures that the this compound scaffold will continue to be a focus of intensive research and development for the foreseeable future.

References

- 4'-Phenylbenzanilide | C19H15NO | CID 88678. (n.d.). PubChem.

- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4).

- This compound | C13H11NO | CID 602506. (n.d.). PubChem.

- 4-Methyl-N-phenylbenzamide, 98% Purity, C14H13NO, 1 gram. (n.d.). CP Lab Safety.

- This compound (C13H11NO). (n.d.). PubChemLite.

- 4-Methyl-N-phenylbenzamide | C14H13NO | CID 730569. (n.d.). PubChem.

- 4-methoxy-N-phenylbenzamide | C14H13NO2 | CID 346037. (n.d.). PubChem.

- Synthesis of substituted 4-amino-N-phenylbenzamide. (n.d.). ResearchGate.

- 4-Iodo-n-phenylbenzamide | C13H10INO | CID 282873. (n.d.). PubChem.

- 4-Isopropyl-n-phenylbenzamide | C16H17NO | CID 261841. (n.d.). PubChem.

- Supporting Information. (n.d.).

- Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA. (n.d.).

- Benzamide, N-phenyl-. (n.d.). NIST WebBook.

- Rahmani Khajouei, M., Mohammadi-Farani, A., Moradi, A., & Aliabadi, A. (2017). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 12(3), 203-211.

- Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. (2016). Molecules, 21(11), 1523.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). ResearchGate.

- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). Molecules, 18(3), 3466-3480.

- Clark, C. R., Davenport, T. W., & Stables, J. P. (1995). Synthesis and anticonvulsant activity of analogs of 4-amino-N-(1-phenylethyl)benzamide. Journal of Medicinal Chemistry, 38(14), 2667-2672.

- Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2013). MDPI.

- New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. (2022). Frontiers in Chemistry, 10, 919363.

- Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. (2023). Parasitology Research, 122(5), 1335-1342.

- N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. (1984). Google Patents.

- Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. (2013). PubMed.

- Electronic Supporting Information. (n.d.). The Royal Society of Chemistry.

- Chem 117 Reference Spectra Spring 2011. (2011).

- BENZANILIDE | 93-98-1. (n.d.). Matrix Fine Chemicals.

- Exploration of New Inhibitors as Anti-Alzheimer Agents Through Molecular Modeling. (2023). MDPI.

- 4-Chloro-N-phenylbenzamide. (2011). ResearchGate.

- N-phenylbenzamide. (n.d.). SpectraBase.

- Benzamide, N-phenyl-. (n.d.). NIST WebBook.

- Examples of approved drugs containing an N‐phenylbenzamide motif. (n.d.). ResearchGate.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]

- 7. Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Phenylbenzamide from Benzoic Acid and Aniline

This guide provides a comprehensive exploration of the synthetic pathways for producing 4-Phenylbenzamide, a molecule of interest in various fields of chemical research and development. The narrative is structured to provide not only procedural steps but also the underlying chemical principles and rationale that govern these transformations.

Foreword: The Significance of the Amide Bond

The amide bond is a cornerstone of organic and medicinal chemistry, famously providing the backbone of proteins.[1][2] Its synthesis is one of the most frequently performed reactions in drug discovery.[3] The direct condensation of a carboxylic acid and an amine to form an amide is kinetically and thermodynamically unfavorable, often requiring high temperatures (160–180 °C) to drive off water.[3][4] Consequently, numerous strategies have been developed to facilitate this transformation under milder conditions, primarily involving the "activation" of the carboxylic acid.[2][5][6][7] This guide will focus on the practical and efficient synthesis of a specific amide, this compound, from the fundamental starting materials: benzoic acid and aniline.

Strategic Approaches to this compound Synthesis

The synthesis of this compound from benzoic acid and aniline necessitates the activation of the benzoic acid's carboxyl group to make it more susceptible to nucleophilic attack by the amine. Two primary, industrially and academically relevant strategies will be discussed in detail:

-

The Two-Step Acyl Chloride (Schotten-Baumann) Approach: This classic and robust method involves the initial conversion of benzoic acid to the highly reactive benzoyl chloride, followed by its reaction with aniline under basic conditions.[5][8]

-

The One-Pot Direct Coupling Approach: This modern strategy utilizes coupling reagents to activate the carboxylic acid in situ, allowing for a direct reaction with the amine without the isolation of a reactive intermediate.[2][8]

Pathway 1: The Schotten-Baumann Reaction - A Two-Step Synthesis

This pathway is renowned for its reliability and high yields. It proceeds in two distinct experimental stages: the synthesis of benzoyl chloride and the subsequent acylation of aniline.

Stage 1: Synthesis of Benzoyl Chloride from Benzoic Acid

The conversion of a carboxylic acid to an acyl chloride is a standard transformation that dramatically increases the electrophilicity of the carbonyl carbon.[5][9] Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose.[9][10][11][12]

Mechanism Insight: The reaction between benzoic acid and thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is converted into a better leaving group, leading to the formation of the acyl chloride along with gaseous byproducts, sulfur dioxide and hydrogen chloride, which drive the reaction to completion.[11]

Experimental Protocol: Preparation of Benzoyl Chloride

-

Materials:

-

Benzoic Acid

-

Thionyl Chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl and SO₂ fumes (e.g., a scrubber with NaOH solution), add dry benzoic acid.

-

Add an excess of thionyl chloride (typically 1.5 to 2 equivalents).[12][13]

-

Add a catalytic amount of DMF.[12]

-

Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) for 1-2 hours. The reaction is complete when the evolution of gases ceases and the solution becomes clear.[12][13]

-

After cooling, remove the excess thionyl chloride by distillation, often under reduced pressure.[11][12]

-

The crude benzoyl chloride can then be purified by fractional distillation to yield a colorless liquid.[10][11]

-

Causality Behind Choices:

-

Excess Thionyl Chloride: Ensures the complete conversion of benzoic acid and can act as the solvent.

-

DMF Catalyst: Accelerates the reaction by forming a reactive Vilsmeier intermediate.

-

Reflux: Provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Purification: Distillation is crucial to remove unreacted starting materials and byproducts, ensuring the purity of the benzoyl chloride for the subsequent step.[11]

Stage 2: Acylation of Aniline (Schotten-Baumann Reaction)

With the highly reactive benzoyl chloride in hand, the formation of the amide bond with aniline can be achieved. The Schotten-Baumann reaction conditions, typically a biphasic system with an aqueous base, are ideal for this transformation.[14][15][16]

Mechanism Insight: The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of benzoyl chloride.[14] A base, such as sodium hydroxide, is used to neutralize the hydrochloric acid byproduct, preventing it from protonating the aniline and rendering it non-nucleophilic.[15][16]

Experimental Protocol: Synthesis of this compound

-

Materials:

-

Aniline

-

Benzoyl Chloride

-

10% Aqueous Sodium Hydroxide (NaOH) solution

-

Dichloromethane (DCM) or another suitable organic solvent

-

-

Procedure:

-

Dissolve aniline in an organic solvent like DCM in a flask.

-

Add 10% aqueous NaOH solution to the flask. This creates a two-phase system.[14][15]

-

Cool the mixture in an ice bath to control the exothermic reaction.

-

Slowly add benzoyl chloride to the vigorously stirred biphasic mixture.[8][14]

-

After the addition is complete, continue to stir vigorously for 15-30 minutes.[14][17] The product, this compound, will precipitate as a white solid.

-

Isolate the crude product by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts and then with a small amount of cold ethanol or another suitable solvent to remove unreacted starting materials.

-

Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.[8]

-

Causality Behind Choices:

-

Biphasic System: The aniline and benzoyl chloride are in the organic phase, while the NaOH is in the aqueous phase. The reaction occurs at the interface.

-

Vigorous Stirring: Essential to maximize the surface area between the two phases, facilitating the reaction.[8]

-

Aqueous Base: Neutralizes the HCl formed, driving the equilibrium towards the product and preventing the formation of aniline hydrochloride salt.[16]

-

Recrystallization: A standard purification technique for solid compounds, ensuring high purity of the final product.

Pathway 2: Direct Amide Coupling - A One-Pot Synthesis

Advances in synthetic methodology have led to the development of numerous "coupling reagents" that facilitate amide bond formation directly from a carboxylic acid and an amine in a single step.[2][18][19] Carbodiimides, such as dicyclohexylcarbodiimide (DCC), are classic examples.[5][20][21]

Mechanism Insight: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate is a potent acylating agent. The amine then attacks the carbonyl carbon of this activated intermediate, forming the amide bond and dicyclohexylurea (DCU) as a byproduct. The formation of the insoluble DCU helps to drive the reaction to completion.[21]

Experimental Protocol: DCC-Mediated Synthesis of this compound

-

Materials:

-

Benzoic Acid

-

Aniline

-

Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve benzoic acid and aniline in a suitable aprotic solvent (e.g., DCM) in a round-bottom flask.[8]

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC in a minimal amount of the same solvent.

-

Slowly add the DCC solution to the stirred solution of benzoic acid and aniline.

-

Allow the reaction mixture to warm to room temperature and stir for several hours (typically 12-24 hours).

-

A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.[8]

-

Transfer the filtrate to a separatory funnel and wash sequentially with dilute acid (e.g., 1 M HCl) to remove any unreacted aniline, and then with a saturated sodium bicarbonate solution to remove unreacted benzoic acid.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography.[8]

-

Causality Behind Choices:

-

DCC: Acts as a dehydrating agent, activating the carboxylic acid for nucleophilic attack.[22]

-

Aprotic Solvent: Prevents side reactions of the highly reactive intermediates with the solvent.

-

Low Initial Temperature: Helps to control the initial exothermic reaction and minimize side reactions.

-

Aqueous Workup: Crucial for removing unreacted starting materials and any water-soluble byproducts.

-

Filtration of DCU: The insolubility of the DCU byproduct provides a simple method for its removal.

Comparative Analysis of Synthetic Pathways

| Parameter | Schotten-Baumann Method | DCC Coupling Method |

| Number of Steps | Two distinct synthetic steps | One-pot reaction |

| Reagents | Benzoic acid, SOCl₂, aniline, NaOH | Benzoic acid, aniline, DCC |

| Intermediates | Isolation of benzoyl chloride required | O-acylisourea formed in situ |

| Byproducts | SO₂, HCl, NaCl | Dicyclohexylurea (DCU) |

| Workup/Purification | Filtration and recrystallization of the final product. Requires handling of corrosive benzoyl chloride. | Filtration of DCU byproduct followed by aqueous extraction and recrystallization/chromatography. |

| Yield | Generally very high | Good to high, can be sensitive to conditions |

| Safety/Handling | Involves highly corrosive and moisture-sensitive reagents like SOCl₂ and benzoyl chloride.[9][15] | DCC is a potent allergen and sensitizer. |

Characterization of this compound

Once synthesized and purified, the identity and purity of the this compound must be confirmed through standard analytical techniques.

-

Melting Point: A sharp melting point is indicative of high purity. The literature melting point for N-Phenylbenzamide is approximately 164-166 °C.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: Key absorptions include a strong C=O stretch (around 1660 cm⁻¹) and an N-H stretch (around 3300-3400 cm⁻¹).[25]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound (197.23 g/mol ).[23]

Conclusion

The synthesis of this compound from benzoic acid and aniline can be effectively achieved through multiple robust synthetic strategies. The choice between the two-step Schotten-Baumann approach and a one-pot direct coupling method depends on factors such as scale, available reagents, and desired process flow. The Schotten-Baumann reaction is a time-tested, high-yielding method, while direct coupling offers the convenience of a one-pot procedure but requires careful selection of coupling agents and purification strategies. Both pathways underscore the fundamental principles of carboxylic acid activation as a cornerstone of amide bond synthesis. Proper execution of the described protocols, coupled with rigorous purification and characterization, will reliably yield high-purity this compound for research and development applications.

References

- Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | Request PDF. (n.d.). ResearchGate.

- Preparation of benzoyl chloride. (n.d.). PrepChem.com.

- Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023, August 23). Chemistry Notes.

- Preparation of amides using DCC. (n.d.). Khan Academy.

- 21.7: Chemistry of Amides. (2022, September 24). Chemistry LibreTexts.

- Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | The Journal of Organic Chemistry. (2017, August 7). ACS Publications.

- Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? (2020, June 9). ResearchGate.

- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.

- Amide Synthesis. (n.d.). Fisher Scientific.

- The Chemistry of Benzoyl Chloride: Synthesis, Reactions, and Applications. (n.d.).

- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.

- CN104230703A - Method for synthesizing high-purity benzoyl chloride. (n.d.). Google Patents.

- Making benzoyl chloride. (2024, June 17). YouTube.

- Direct Amidations of Carboxylic Acids with Amines. (2023, February 22). Encyclopedia.pub.

- Amide Formation from Carboxylic Acids. (2014, July 2). YouTube.

- Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.

- Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. (n.d.).

- The synthesis of Benzanilide from Aniline is a classic example of an acylation reaction. (n.d.).

- One-pot activation and amidation of carboxylic acids with acetylene. (n.d.). ResearchGate.

- Coupling Reagents. (n.d.). Aapptec Peptides.

- Amine to Amide (Coupling). (n.d.).

- Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.

- Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und. (n.d.).

- Supporting Information. (n.d.).

- Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu.

- Synthesis of benzanilide from aniline and benzoyl chloride pdf. (n.d.).

- (PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. (n.d.). ResearchGate.

- Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide... (n.d.). ResearchGate.

- This compound. (n.d.). PubChem.

- Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work? A mechanistic exploration. (n.d.). ConnectSci.

- Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. (n.d.). PMC - NIH.

- Benzamide, N,N'-1,4-phenylenebis-. (n.d.). NIST WebBook.

- Electronic Supporting Information. (n.d.). The Royal Society of Chemistry.

- How do you convert an aniline to benzamide and vice versa? (2021, August 1). Quora.

- EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. (n.d.). Google Patents.

- Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–In. (2022, December 16). CSIRO Publishing.

- Benzanilide. (n.d.). Organic Syntheses Procedure.

- benzylaniline. (n.d.). Organic Syntheses Procedure.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. hepatochem.com [hepatochem.com]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amide Synthesis [fishersci.co.uk]

- 6. iris.uniss.it [iris.uniss.it]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. prepchem.com [prepchem.com]

- 11. researchgate.net [researchgate.net]

- 12. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]

- 13. youtube.com [youtube.com]

- 14. chemistnotes.com [chemistnotes.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Schotten-Baumann Reaction [organic-chemistry.org]

- 17. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 18. Amide synthesis by acylation [organic-chemistry.org]

- 19. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]

- 20. Khan Academy [khanacademy.org]

- 21. peptide.com [peptide.com]

- 22. youtube.com [youtube.com]

- 23. rsc.org [rsc.org]

- 24. rsc.org [rsc.org]

- 25. rsc.org [rsc.org]

The Diverse Biological Activities of N-Phenylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: The Enduring Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that demonstrate a remarkable capacity to bind to a variety of biological targets, thereby exhibiting a wide spectrum of therapeutic activities. The N-phenylbenzamide core is a quintessential example of such a scaffold. Its derivatives have captivated the attention of researchers for decades, leading to the development of clinically significant drugs and a plethora of investigational agents. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the multifaceted biological activities of N-phenylbenzamide derivatives. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, elucidating the underlying mechanisms of action and providing robust, field-proven experimental protocols to empower your own research endeavors.

I. Anticancer Activity: Targeting Kinase-Driven Malignancies

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. N-phenylbenzamide derivatives have emerged as potent kinase inhibitors, with some demonstrating remarkable efficacy in preclinical and clinical settings.

Mechanism of Action: Inhibition of ABL1 Kinase

A notable mechanism of action for several anticancer N-phenylbenzamide derivatives is the inhibition of Abelson murine leukemia viral oncogene homolog 1 (ABL1) kinase.[1] The BCR-ABL1 fusion protein, a constitutively active tyrosine kinase, is the causative agent in most cases of chronic myeloid leukemia (CML).[2] N-phenylbenzamide-based inhibitors, structurally similar to the clinically used drug nilotinib, bind to the ATP-binding site of the ABL1 kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling cascades that drive CML.[1][3] Computational docking and molecular dynamics simulations have revealed that these derivatives can form stable complexes with the ABL1 kinase protein, often exhibiting higher binding affinities than the control drugs.[1]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of N-phenylbenzamide derivatives is typically quantified by their 50% inhibitory concentration (IC50) against various cancer cell lines. The data below showcases the activity of representative compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4f (imidazole-based) | A549 (Lung) | 7.5 | [1] |

| HeLa (Cervical) | 9.3 | [1] | |

| MCF-7 (Breast) | 8.9 | [1] | |

| 1e (amino-substituted) | Vero (for cytotoxicity) | TC50 = 620 | [4] |

| NSC 104999 | MDA-MB-468 (Breast) | 39.9 | [5] |

| 20b (N-benzylbenzamide) | Various | 0.012 - 0.027 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing the cytotoxic effects of novel compounds. Its principle lies in the metabolic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Self-Validating System: This protocol is inherently self-validating by including both negative (vehicle-treated) and positive (a known cytotoxic drug) controls. This allows for the normalization of results and confirmation of the assay's sensitivity.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 2 x 10^5 cells per 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[1]

-

Compound Treatment: Prepare serial dilutions of the N-phenylbenzamide derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

II. Antimicrobial Activity: A Broad Spectrum of Action

N-phenylbenzamide derivatives have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their development is a crucial step towards combating the growing threat of antimicrobial resistance.

Mechanism of Action: Targeting Essential Microbial Enzymes

The antimicrobial mechanism of N-phenylbenzamides is believed to involve the inhibition of essential microbial enzymes. For instance, in silico studies suggest that these derivatives can dock into the active sites of enzymes like aminoglycoside-2"-phosphotransferase-IIa (APH(2")-IIa), which is involved in bacterial resistance, and aspartic proteinases (Saps), which are crucial for the virulence of fungal pathogens like Candida albicans.[8]

Quantitative Data: Antimicrobial Susceptibility

The antimicrobial efficacy of N-phenylbenzamide derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 3a-e series | Staphylococcus aureus (Gram-positive) | Active | [8] |

| Escherichia coli (Gram-negative) | Active | [8] | |

| Candida albicans (Fungus) | Active | [8] | |

| 5a | Bacillus subtilis (Gram-positive) | 6.25 | [3] |

| Escherichia coli (Gram-negative) | 3.12 | [3] | |

| 6b | Escherichia coli (Gram-negative) | 3.12 | [3] |

| 6c | Bacillus subtilis (Gram-positive) | 6.25 | [3] |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Gram-positive bacteria | 2.5 - 5.0 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[10]

Self-Validating System: This protocol incorporates a positive control (a standard antibiotic), a negative control (no antimicrobial agent), and a sterility control (broth only) to ensure the validity of the results.[11]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[11]

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the N-phenylbenzamide derivative in a suitable broth medium (e.g., Mueller-Hinton broth).

-

Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[11]

-

Controls: Include a positive control well (broth with inoculum and a standard antibiotic), a negative control well (broth with inoculum only), and a sterility control well (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-20 hours.[11]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[10]

III. Anti-inflammatory Activity: Modulating Key Signaling Pathways

Chronic inflammation is a key contributor to a wide range of diseases. N-phenylbenzamide derivatives have demonstrated significant anti-inflammatory properties, offering potential therapeutic avenues for these conditions.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators and Pathways

The anti-inflammatory effects of N-phenylbenzamide derivatives are mediated through the inhibition of key pro-inflammatory molecules and signaling pathways. Some derivatives have been shown to significantly inhibit the synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain.[12] This inhibition is crucial as PGE2 is involved in vasodilation, fever, and hyperalgesia. Furthermore, these compounds can modulate the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[13][14] By inhibiting these pathways, N-phenylbenzamide derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Quantitative Data: Anti-inflammatory Potency

The anti-inflammatory activity of N-phenylbenzamide derivatives can be assessed by their ability to inhibit paw edema in animal models or by measuring the reduction of pro-inflammatory markers.

| Compound ID | Assay | Result | Reference |

| 1e (N-phenylcarbamothioylbenzamide) | Carrageenan-induced paw edema | 61.45% inhibition | |

| PGE2 Synthesis Inhibition | 68.32 pg/mL (vs. 530.13 pg/mL in placebo) | [12] | |

| 1h (N-phenylcarbamothioylbenzamide) | Carrageenan-induced paw edema | 51.76% inhibition | |

| PGE2 Synthesis Inhibition | 54.15 pg/mL (vs. 530.13 pg/mL in placebo) | [12] |

Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants. Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) are a common in vitro model for inflammation.

Self-Validating System: The inclusion of a positive control (LPS-stimulated cells without inhibitor) and a negative control (unstimulated cells) allows for the accurate determination of the inhibitory effect of the test compounds on NO production.

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.[15]

-

Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of the N-phenylbenzamide derivatives for 1 hour.[15]

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[15]

-

Supernatant Collection: Collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.[15]

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

IV. Conclusion: A Scaffold for Future Discoveries

The N-phenylbenzamide scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding derivatives with potent and diverse biological activities. From targeted anticancer agents to broad-spectrum antimicrobials and novel anti-inflammatory compounds, the therapeutic potential of this structural motif is vast. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of N-phenylbenzamide derivatives as next-generation therapeutics. The inherent versatility of this scaffold, coupled with a deeper understanding of its structure-activity relationships and mechanisms of action, promises a future rich with new and impactful drug discoveries.

V. References

-

Malik, S., et al. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Frontiers in Chemistry, 9, 808556. [Link]

-

Ji, X., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3630-3640. [Link]

-

Ji, X., et al. (2013). Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed, 23519119. [Link]

-

ResearchGate. (n.d.). IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. [Link]

-

Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides With Anti-Inflammatory Activity and Prostaglandin E2 Inhibitory Properties. Drug Design, Development and Therapy, 7, 935-949. [Link]

-

Yufita, E., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Pharmacia, 70(1), 193-201. [Link]

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. [Link]

-

ResearchGate. (n.d.). The activity of the synthesized N-phenylbenzamide derivatives against several strains of EV 71. [Link]

-

ResearchGate. (n.d.). Anticancer agents with imidazole and N-phenylbenzamide derivatives. [Link]

-

Watson, V. G., et al. (2011). The discovery of phenylbenzamide derivatives as Grb7-based antitumor agents. Bioorganic & Medicinal Chemistry Letters, 21(16), 4764-4767. [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

ResearchGate. (n.d.). novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin e 2 inhibitory properties. [Link]

-

ResearchGate. (2022). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. [Link]

-

ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

-

Tani, K., et al. (2016). A Novel Selective Prostaglandin E2 Synthesis Inhibitor Relieves Pyrexia and Chronic Inflammation in Rats. Inflammation, 39(2), 907-915. [Link]

-

Zhang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

-

Shaik, A. B., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry, 14(5), 456. [Link]

-

ResearchGate. (n.d.). IC50 values (µM) of synthesised compounds against various cell lines. [Link]

-

Jiang, H., et al. (2015). Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. Journal of Medicinal Chemistry, 58(15), 6246-6256. [Link]

-

ResearchGate. (n.d.). The NF-κB and MAPK pathways were involved in OP's anti-inflammatory effect. [Link]

-

Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 7, 935-949. [Link]

-

Chiu, C.-T., et al. (2022). Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration. International Journal of Molecular Sciences, 23(19), 11923. [Link]

-

Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity and prostaglandin E2 inhibitory properties. Drug Design, Development and Therapy, 7, 935-949. [Link]

-

ResearchGate. (n.d.). NF-κB and MAPK inflammatory pathways. [Link]

-

ResearchGate. (n.d.). Chemical structure of ABL kinase and its inhibitors. A, chemical... [Link]

-

Al-Shhadeh, M. F., et al. (2024). Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia. Archiv der Pharmazie, e2400005. [Link]

-

Fedorova, O., et al. (2022). Inhibition of ABL1 by tyrosine kinase inhibitors leads to a downregulation of MLH1 by Hsp70-mediated lysosomal protein degradation. Frontiers in Oncology, 12, 974378. [Link]

Sources

- 1. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The discovery of phenylbenzamide derivatives as Grb7-based antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant synergistic anti-inflammatory effect in the MAPK/NF-κB pathway of peptide KGEYNK (KK-6) from giant salamander (Andrias davidianus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Inhibition of ABL1 by tyrosine kinase inhibitors leads to a downregulation of MLH1 by Hsp70-mediated lysosomal protein degradation [frontiersin.org]

- 10. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [ouci.dntb.gov.ua]

An In-depth Technical Guide on the Mechanism of Action of Benzamide-Containing Compounds in Biological Systems, with 4-Phenylbenzamide as a Structural Archetype

Abstract

While 4-Phenylbenzamide itself is not extensively characterized in scientific literature, its core structure represents a foundational scaffold for a clinically significant class of therapeutic agents.[1][2] This guide leverages the well-understood mechanisms of advanced benzamide derivatives—specifically Poly(ADP-ribose) polymerase (PARP) inhibitors—to provide a comprehensive framework for understanding how such molecules function in biological systems. We will explore the critical role of the benzamide pharmacophore in targeting DNA repair pathways, the concept of synthetic lethality, and the detailed experimental workflows used to elucidate these mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind the therapeutic effects of benzamide-based compounds.

Introduction: The Benzamide Scaffold as a Privileged Structure

In medicinal chemistry, certain molecular frameworks, or "scaffolds," appear frequently in a wide range of biologically active compounds. The benzamide structure is one such privileged scaffold, recognized for its ability to form key interactions with various biological targets.[3] While the specific biological activity of the simple this compound molecule is not widely documented, its structure, featuring a central benzamide core, serves as an excellent starting point for exploring more complex and therapeutically relevant derivatives.[1][2]

Notably, the benzamide moiety is the cornerstone of all clinically approved PARP inhibitors, a revolutionary class of targeted cancer therapies.[4] These drugs have transformed the treatment landscape for cancers with specific DNA repair defects, particularly those harboring mutations in the BRCA1 and BRCA2 genes.[5] This guide will therefore focus on the mechanism of PARP inhibitors as a proxy to understand the potential biological actions of benzamide-containing molecules like this compound.

The Primary Mechanism of Action: PARP Inhibition and Synthetic Lethality

The central mechanism of action for this class of benzamide derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, primarily PARP1 and PARP2.[6] These enzymes are critical components of the cell's DNA damage response (DDR) network.

Molecular Target: The Role of PARP in DNA Repair

PARP enzymes act as cellular sentinels that detect single-strand breaks (SSBs) in DNA.[7] Upon detecting a break, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nearby proteins.[7][8] This PAR chain acts as a beacon, recruiting other essential DNA repair proteins to the site to mend the break through the base excision repair (BER) pathway.[7][9]

The benzamide pharmacophore of PARP inhibitors is structurally similar to the nicotinamide portion of NAD+, the substrate PARP uses to build PAR chains.[10] This allows the inhibitor to bind competitively to the catalytic domain of PARP, preventing the synthesis of PAR and effectively halting the SSB repair signaling process.[10][11]

The Concept of Synthetic Lethality

The therapeutic power of PARP inhibitors comes from a genetic concept known as synthetic lethality .[12] This occurs when a defect in either of two genes or pathways individually has little effect on cell viability, but the simultaneous loss of both leads to cell death.[12][13]

In the context of cancer therapy:

-

Healthy Cells: Possess two major DNA repair pathways: the PARP-mediated BER for single-strand breaks and the high-fidelity Homologous Recombination (HR) pathway for double-strand breaks (DSBs), which is dependent on functional BRCA1 and BRCA2 proteins. If PARP is inhibited, the cell can still effectively repair DSBs that arise, ensuring survival.

-

BRCA-Deficient Cancer Cells: These cells lack a functional HR pathway for repairing DSBs.[6] They become heavily reliant on the PARP-mediated pathway to repair SSBs before they can escalate into more lethal DSBs during DNA replication.[5]

-

Synthetic Lethal Interaction: When a PARP inhibitor is introduced into a BRCA-deficient cancer cell, the primary pathway for repairing SSBs is blocked.[9] As the cell attempts to replicate its DNA, these unrepaired SSBs are converted into toxic DSBs.[14] Without a functional HR pathway to repair these DSBs, the cancer cell accumulates catastrophic genomic instability, leading to cell cycle arrest and apoptosis (programmed cell death).[9][15]

A critical aspect of this mechanism is "PARP trapping," where the inhibitor not only blocks the enzyme's catalytic activity but also traps it on the DNA at the site of the break.[14][16] This trapped PARP-DNA complex is a significant physical obstacle to DNA replication and is considered even more cytotoxic than the mere inhibition of PAR synthesis.[17]

Signaling Pathway Diagram

The following diagram illustrates the principle of synthetic lethality induced by PARP inhibition in BRCA-deficient cells.

Caption: Synthetic lethality pathway of PARP inhibitors in BRCA-deficient cells.

Experimental Workflow for Elucidating Mechanism of Action

To determine if a novel compound like this compound acts as a PARP inhibitor, a multi-step experimental workflow is essential. This process moves from a simple biochemical validation to complex cell-based phenotypic outcomes.

Step 1: Biochemical Target Engagement

The first step is to confirm that the compound directly inhibits the enzymatic activity of PARP in a cell-free system.

Protocol: In Vitro PARP Activity Assay (Colorimetric)

This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is a direct measure of PARP activity.[18]

-

Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.

-

Reaction Setup: To each well, add recombinant PARP1 enzyme, activated (nicked) DNA to stimulate the enzyme, and a reaction buffer containing biotin-labeled NAD+.

-

Compound Addition: Add the test compound (e.g., this compound) across a range of concentrations. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle (e.g., DMSO) as a negative control.

-

Incubation: Incubate the plate at room temperature to allow the PARP enzyme to catalyze the PARylation reaction.

-

Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP (Horseradish Peroxidase), which binds to the biotinylated PAR chains.

-

Signal Generation: Add an HRP substrate (e.g., TMB). The HRP enzyme will convert the substrate into a colored product. Stop the reaction with an acid solution.

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: A lower absorbance value indicates less PARylation and therefore stronger PARP inhibition. Plot the absorbance against the compound concentration to calculate the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Step 2: Cellular Target Engagement & Phenotypic Assays

After confirming biochemical activity, the next critical phase is to verify that the compound can enter cells, engage its target, and produce the desired biological effect (i.e., synthetic lethality).

Protocol: Cell Viability Assay to Demonstrate Synthetic Lethality

This assay compares the cytotoxic effect of the compound on a cell line with a BRCA mutation versus a cell line where BRCA function has been restored (isogenic pair).[19][20][21]

-

Cell Seeding: Seed BRCA-deficient cancer cells (e.g., CAPAN-1) and their BRCA-proficient counterparts into separate 96-well plates. Allow cells to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound. Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72-120 hours).

-

Viability Measurement: Add a viability reagent such as Resazurin (which is reduced by metabolically active cells to the fluorescent resorufin) or a tetrazolium salt like MTS or XTT.[19][22]

-

Data Acquisition: Measure fluorescence or absorbance using a plate reader.

-

Analysis: Normalize the results to the vehicle-treated control cells. Plot cell viability against compound concentration for both cell lines. A potent synthetic lethal agent will show a significantly lower IC50 value in the BRCA-deficient cells compared to the BRCA-proficient cells.

Experimental Workflow Diagram

Caption: A streamlined workflow for validating a PARP inhibitor's mechanism.

Quantitative Data Presentation

The results from the described experiments are typically summarized to compare the potency and selectivity of the test compound.

| Compound | Target/Assay | Cell Line | IC50 Value | Interpretation |

| This compound (Hypothetical) | PARP1 Enzyme Assay | - | 150 nM | Potent biochemical inhibition of the target enzyme. |

| Cell Viability | CAPAN-1 (BRCA2-mut) | 250 nM | High potency in HR-deficient cancer cells. | |

| Cell Viability | CAPAN-1 + BRCA2 | >10,000 nM | Low toxicity in cells with functional HR repair. | |

| Olaparib (Control) | PARP1 Enzyme Assay | - | 5 nM | Very potent biochemical inhibition (positive control). |

| Cell Viability | CAPAN-1 (BRCA2-mut) | 10 nM | High potency in HR-deficient cells (positive control). | |

| Cell Viability | CAPAN-1 + BRCA2 | 4,000 nM | Demonstrates high selectivity (positive control). |

Conclusion and Future Directions

The benzamide scaffold is a powerful pharmacophore that enables potent inhibition of PARP enzymes, leading to a synthetic lethal therapeutic effect in cancers with homologous recombination deficiencies. While this compound itself is a simple representation of this class, the principles outlined in this guide provide a robust framework for its investigation.

Future studies on this compound or novel derivatives would follow the workflow described: confirming direct PARP inhibition, demonstrating cellular target engagement, and validating the synthetic lethal phenotype in appropriate cancer cell models. Further characterization would involve assessing the compound's ability to induce PARP trapping, analyzing its effect on the cell cycle, and ultimately, evaluating its efficacy and safety in preclinical in vivo models. This systematic approach ensures a thorough and validated understanding of the compound's mechanism of action, paving the way for potential therapeutic development.

References

- PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (n.d.). PMC.

- The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. (n.d.). PMC - NIH.

- Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. (2025). Annals of Urologic Oncology.

- The mechanism of PARP inhibitor action is identified. (2024). Drug Target Review.

- PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. (2017). PMC - PubMed Central.

- PARP inhibitors induce synthetic lethality in BRCA deficient cells. (n.d.). ResearchGate.

- What are PARP inhibitors and how do they work? (2024). Patsnap Synapse.

- The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. (2022). PubMed.

- What are PARP inhibitors? (2024). MD Anderson Cancer Center.

- BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. (2024). JCI.

- The Ascendant Role of Novel Benzamide Derivatives in Oncology: A Technical Guide to Their Antitumor Properties. (2025). Benchchem.

- Structural requirements for potent PARP inhibition. (n.d.). ResearchGate.

- Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). PubMed.

- PARP assay kits. (n.d.). Cambridge Bioscience.

- Cell viability assays. (n.d.). Abcam.

- PARP and DDR Pathway Drug Discovery. (n.d.). Promega Corporation.

- Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.

- Chemical structures and known PARP activities of clinical PARP inhibitors. (n.d.). ResearchGate.

- Application Notes and Protocols: Cell-Based Assays for Testing Parp1-IN-11 Efficacy. (2025). Benchchem.

- PARP - Assay-Protocol. (n.d.).

- Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). PubMed.

- This compound | C13H11NO | CID 602506. (n.d.). PubChem - NIH.

- This compound (C13H11NO). (n.d.). PubChemLite.

- PARP Activity Assay Kit. (n.d.). ATCC.

- PARP Activity Assay Kit (100 Tests). (n.d.). Signosis.

- PARP Universal Colorimetric Assay. (n.d.). R&D Systems.

- A Comparative Guide to the Efficacy of 4-Amino-N-(phenyl)benzamide Derivatives in Preclinical Research. (2025). Benchchem.

- Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- Cell Viability and Proliferation Assays. (n.d.). Sigma-Aldrich.

- Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (n.d.). ResearchGate.

- Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. (n.d.). NIH.

Sources

- 1. This compound | C13H11NO | CID 602506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C13H11NO) [pubchemlite.lcsb.uni.lu]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. researchgate.net [researchgate.net]

- 5. What are PARP inhibitors? | MD Anderson Cancer Center [mdanderson.org]

- 6. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 7. PARP assay [assay-protocol.com]

- 8. Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC [auo.asmepress.com]

- 15. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. drugtargetreview.com [drugtargetreview.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. signosisinc.com [signosisinc.com]

- 19. Cell viability assays | Abcam [abcam.com]

- 20. lifesciences.danaher.com [lifesciences.danaher.com]

- 21. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 세포 생존력 및 증식 분석 [sigmaaldrich.com]

A Spectroscopic Guide to 4-Phenylbenzamide: Elucidating Molecular Structure through NMR, IR, and MS Data

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Phenylbenzamide (also known as 4-biphenylcarboxamide), a molecule of interest in chemical synthesis and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple presentation of data. It offers an in-depth interpretation of the Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, grounded in the principles of spectroscopic analysis. The causality behind experimental choices and the logic of spectral interpretation are elucidated to provide a practical and authoritative resource for the structural characterization of this and similar bicyclic aromatic compounds.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C₁₃H₁₁NO, possesses a rigid biphenyl core functionalized with a primary amide. This structural motif is prevalent in various pharmacologically active molecules and advanced materials. Accurate and unambiguous characterization of this compound is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular architecture. This guide details the expected spectral signatures of this compound and provides the rationale for their interpretation.

The structure of this compound is presented below, with a numbering scheme used for the assignment of NMR signals.

Caption: Chemical structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the amide protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 7.8 | d | 2H | H-2, H-6 |

| ~ 7.8 - 7.6 | m | 4H | H-2', H-6', H-3, H-5 |

| ~ 7.5 - 7.3 | m | 3H | H-3', H-5', H-4' |

| ~ 7.5 (broad) | s | 1H | -NH₂ |

| ~ 7.0 (broad) | s | 1H | -NH₂ |

Interpretation and Rationale:

-

Aromatic Protons (δ 8.0 - 7.3 ppm): The nine aromatic protons are expected to resonate in the downfield region characteristic of aromatic compounds. The protons on the benzamide ring (H-2, H-3, H-5, H-6) will be influenced by the electron-withdrawing amide group, while the protons on the terminal phenyl ring will be in a more typical aromatic environment. The protons ortho to the carbonyl group (H-2, H-6) are expected to be the most deshielded due to the anisotropic effect of the C=O bond.

-

Amide Protons (-NH₂): The two protons of the primary amide group are expected to appear as two separate broad singlets due to their diastereotopic nature and restricted rotation around the C-N bond. Their chemical shift can be highly variable and is dependent on the solvent, concentration, and temperature.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. Given the molecular formula C₁₃H₁₁NO, the proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals for the thirteen carbon atoms, with four pairs of carbons being chemically equivalent due to molecular symmetry.

Table 2: ¹³C NMR Data for this compound in CDCl₃ [1]

| Chemical Shift (δ, ppm) | Assignment |

| 166.1 | C=O (Amide Carbonyl) |

| 138.2 | C-4 |

| 135.3 | C-1' |

| 132.1 | C-1 |

| 129.4 | C-3', C-5' |

| 129.1 | C-3, C-5 |

| 127.3 | C-2', C-6' |

| 124.9 | C-4' |

| 120.6 | C-2, C-6 |

Interpretation and Rationale:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded carbon and appears significantly downfield at approximately 166.1 ppm, which is a characteristic chemical shift for this functional group.

-

Quaternary Carbons: The four quaternary carbons (C-1, C-4, C-1', and the carbonyl carbon) are identifiable by their lack of a directly attached proton. Their chemical shifts are influenced by their position in the biphenyl system and their proximity to the amide group.

-

Protonated Aromatic Carbons: The remaining signals in the aromatic region (δ 120-140 ppm) correspond to the protonated carbons of the two phenyl rings. The assignments are based on established substituent effects and comparison with related structures.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide protons.

-

Instrument Setup: The experiments are typically performed on a spectrometer with a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is used.

-

The spectral width should be set to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

-

The spectral width should encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

-

A longer acquisition time and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.0 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrational transitions of its bonds. It is an excellent tool for identifying the functional groups present in a molecule.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3350 - 3150 | Strong, Broad | N-H Stretch | Primary Amide (-NH₂) |

| ~ 3030 | Medium | C-H Stretch | Aromatic |

| ~ 1660 | Strong | C=O Stretch (Amide I) | Primary Amide |

| ~ 1600, 1480 | Medium | C=C Stretch | Aromatic Ring |

| ~ 1400 | Medium | N-H Bend (Amide II) | Primary Amide |

| 860 - 680 | Strong | C-H Bend (out-of-plane) | Aromatic |

Interpretation and Rationale:

-

N-H Stretching: The presence of a primary amide is strongly indicated by the two characteristic N-H stretching bands in the region of 3350-3150 cm⁻¹.

-

C=O Stretching (Amide I Band): A strong absorption band around 1660 cm⁻¹ is a hallmark of the carbonyl group in an amide.

-

Aromatic C-H and C=C Stretching: The absorptions around 3030 cm⁻¹ (C-H stretch) and in the 1600-1480 cm⁻¹ region (C=C stretching) confirm the presence of the aromatic rings.

-

N-H Bending (Amide II Band): The N-H bending vibration, typically found around 1400 cm⁻¹, further supports the presence of the amide functional group.

-

Aromatic C-H Bending: Strong bands in the fingerprint region (below 1000 cm⁻¹) are due to the out-of-plane C-H bending vibrations of the substituted benzene rings and can provide information about the substitution pattern.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

-

Pellet Formation:

-

Transfer the powder to a pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also reveals details about the molecular structure through the analysis of fragmentation patterns.

Expected Mass Spectrum of this compound:

-

Molecular Ion (M⁺•): The mass spectrum should show a prominent molecular ion peak at a mass-to-charge ratio (m/z) corresponding to the molecular weight of this compound (C₁₃H₁₁NO), which is approximately 197.08 g/mol .

-

Key Fragmentation Pathways: Aromatic amides typically undergo characteristic fragmentation patterns. The major expected fragments for this compound are outlined below.

Caption: Expected major fragmentation pathways of this compound in mass spectrometry.

Interpretation and Rationale:

-

Loss of •NH: Cleavage of the C-N bond can lead to the loss of an amino radical, resulting in a fragment at m/z 181.

-

Loss of •CONH₂: A common fragmentation pathway for primary amides is the loss of the entire carbamoyl radical, which would produce a biphenyl cation at m/z 153.

-

Loss of •H: The biphenyl cation can further stabilize by losing a hydrogen radical to form a highly conjugated system, resulting in a peak at m/z 152.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron ionization (EI) is a common method for small molecules. The sample is bombarded with high-energy electrons, causing the formation of a radical cation (the molecular ion).

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of the molecule. FT-IR spectroscopy confirms the presence of the key functional groups, namely the primary amide and the aromatic rings. Mass spectrometry provides the molecular weight and offers insights into the structural integrity through predictable fragmentation patterns. This guide serves as a detailed reference for the spectroscopic analysis of this compound, empowering researchers to confidently identify and characterize this important chemical entity.

References